molecular formula C10H12ClF2N B13500337 4,4-Difluoro-2-phenylpyrrolidine hydrochloride

4,4-Difluoro-2-phenylpyrrolidine hydrochloride

Cat. No.: B13500337
M. Wt: 219.66 g/mol
InChI Key: LICZBONMURTOMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

4,4-difluoro-2-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H

InChI Key

LICZBONMURTOMO-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)C2=CC=CC=C2.Cl

Origin of Product

United States

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